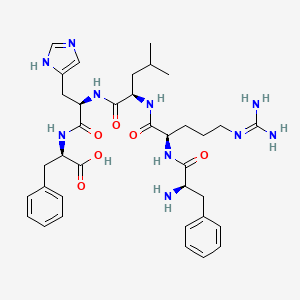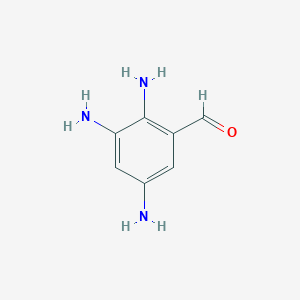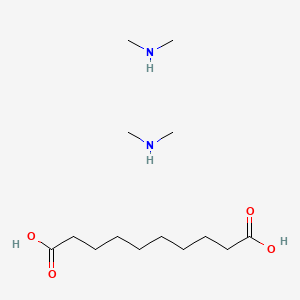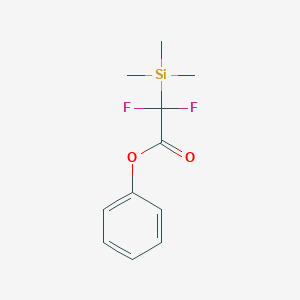
(1S)-1-(Trimethylsilyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(Trimethylsilyl)ethan-1-ol: is an organosilicon compound that features a silicon atom bonded to three methyl groups and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(Trimethylsilyl)ethan-1-ol typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under basic conditions. One common method is the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran or dichloromethane to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(1S)-1-(Trimethylsilyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted ethan-1-ol derivatives.
科学研究应用
Chemistry
In organic synthesis, (1S)-1-(Trimethylsilyl)ethan-1-ol is used as a protecting group for alcohols. The trimethylsilyl group can be easily introduced and removed under mild conditions, making it a valuable tool for protecting hydroxyl groups during multi-step syntheses.
Biology
In biological research, this compound can be used as a reagent for the derivatization of biomolecules. This helps in improving the stability and solubility of certain compounds, facilitating their analysis and characterization.
Medicine
While not directly used as a therapeutic agent, this compound can be employed in the synthesis of pharmaceutical intermediates. Its role in protecting functional groups during synthesis is crucial for the development of complex drug molecules.
Industry
In the materials science industry, this compound is used in the production of silicon-based materials. Its ability to form stable bonds with silicon makes it useful in the synthesis of siloxanes and other silicon-containing polymers.
作用机制
The mechanism of action of (1S)-1-(Trimethylsilyl)ethan-1-ol primarily involves its role as a protecting group. The trimethylsilyl group can be introduced to a hydroxyl group, rendering it inert to various reaction conditions. This protection is achieved through the formation of a stable silicon-oxygen bond. The trimethylsilyl group can be removed by treatment with fluoride ions, which cleave the silicon-oxygen bond, regenerating the free hydroxyl group.
相似化合物的比较
Similar Compounds
(1R)-1-(Trimethylsilyl)ethan-1-ol: The enantiomer of (1S)-1-(Trimethylsilyl)ethan-1-ol, differing only in the spatial arrangement of atoms.
Trimethylsilyl chloride: A precursor used in the synthesis of this compound.
Trimethylsilyl ethanol: A similar compound where the trimethylsilyl group is bonded to an ethanol moiety.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the trimethylsilyl group provides stability and protection to the hydroxyl group, making it a valuable reagent in synthetic chemistry.
属性
CAS 编号 |
484674-47-7 |
|---|---|
分子式 |
C5H14OSi |
分子量 |
118.25 g/mol |
IUPAC 名称 |
(1S)-1-trimethylsilylethanol |
InChI |
InChI=1S/C5H14OSi/c1-5(6)7(2,3)4/h5-6H,1-4H3/t5-/m0/s1 |
InChI 键 |
ZLTWIJREHQCJJL-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](O)[Si](C)(C)C |
规范 SMILES |
CC(O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)

![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)

![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)

![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)
